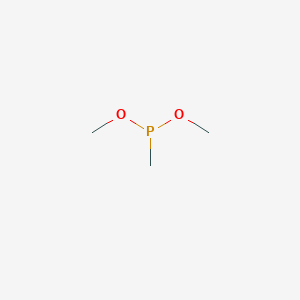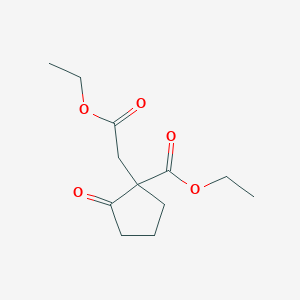
4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the reaction of L-proline with chloroacetyl chloride, followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate . Another study mentions the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which might be similar to the compound you’re interested in .Molecular Structure Analysis
The molecular structure of chloroacetyl chloride, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The molecular formula of chloroacetyl chloride is C2H2Cl2O .Chemical Reactions Analysis
Chloroacetyl chloride reacts rapidly with water . It is also incompatible with strong oxidizing agents, alcohols, and bases (including amines). It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .Physical And Chemical Properties Analysis
Chloroacetyl chloride is a colorless to light yellow liquid with a very pungent odor . It has a molecular weight of 112.943 .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Quinoxalines, including derivatives similar to 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one, have been studied for their potential as corrosion inhibitors. Quantum chemical calculations suggest a relationship between the molecular structure of quinoxalines and their efficiency as corrosion inhibitors for metals such as copper in aggressive environments like nitric acid media (Zarrouk et al., 2014).
Photoredox-Catalyzed Alkylation
Research demonstrates efficient, photoredox-catalyst-free radical alkylation of quinoxalin-2(1H)-ones, showing the synthetic versatility of quinoxaline derivatives under benign conditions. This highlights their potential in the functionalization of natural products and complex drug molecules without the need for external photoredox catalysts, using 4-alkyl-1,4-dihydropyridines and acetoxybenziodoxole as electron acceptors (Xiang‐Kui He et al., 2020).
Synthesis and Biological Evaluation
Quinoxalin-1,3,4-oxadiazole derivatives have been synthesized and evaluated against metabolic enzymes and for their inhibitory activity, indicating the potential biomedical applications of quinoxaline derivatives in designing inhibitors for various enzymes. The synthesis approach and evaluation of these compounds offer insights into their potential as leads for therapeutic development (Mirzazadeh et al., 2021).
Green Synthesis and Antiproliferative Agents
The green synthesis of pyrrolo[1,2-a]quinoxalines as antiproliferative agents, especially in GPER-expressing breast cancer cells, underlines the role of quinoxaline derivatives in cancer research. The use of surfactant catalysis in water or ethanol for the synthesis process highlights an eco-friendly approach to developing anticancer agents (Carullo et al., 2021).
Safety And Hazards
Chloroacetyl chloride is very toxic by inhalation and corrosive to metals and tissue . It is classified as Acute toxicity, Oral (Category 3), H301; Acute toxicity, Inhalation (Category 3), H331; Acute toxicity, Dermal (Category 3), H311; Skin corrosion (Category 1A), H314; Serious eye damage (Category 1), H318; Specific target organ toxicity - repeated exposure (Category 1), Lungs, H372 .
Eigenschaften
IUPAC Name |
4-(2-chloroacetyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-5-10(15)13-6-9(14)12-7-3-1-2-4-8(7)13/h1-4H,5-6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGJPXOEWSLROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389834 | |
| Record name | 4-(Chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one | |
CAS RN |
436088-67-4 | |
| Record name | 4-(2-Chloroacetyl)-3,4-dihydro-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-chloroacetyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















